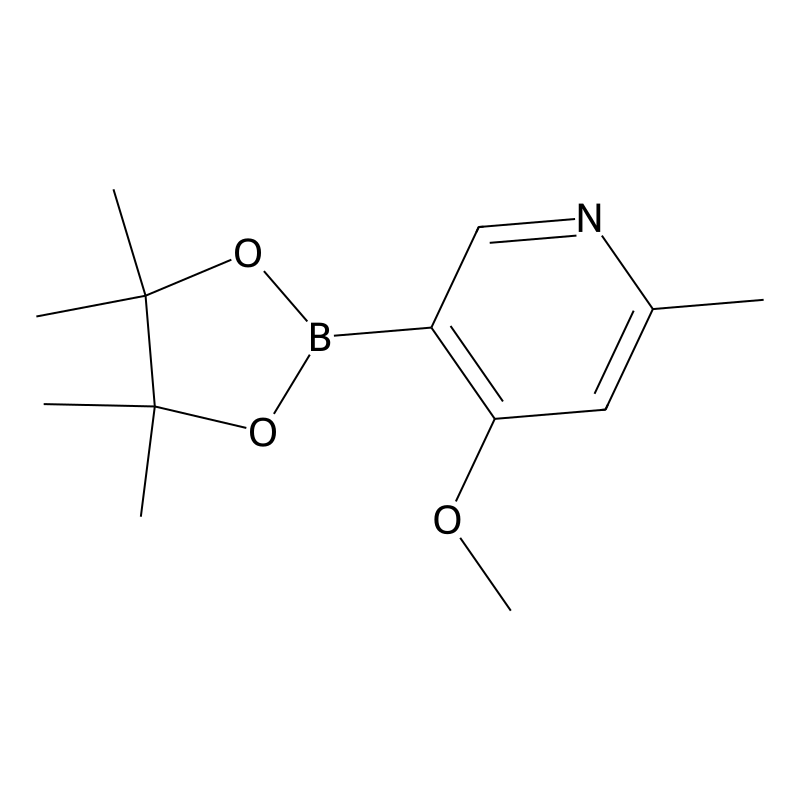

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester is an organoboron compound characterized by its boronic acid functionality linked to a pyridine ring. This compound features a methoxy group at the 4-position and a methyl group at the 6-position of the pyridine, enhancing its solubility and reactivity. The pinacol ester formation allows for stability and compatibility in various

The chemical reactivity of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester is primarily attributed to its boron atom, which can participate in several types of reactions:

- Suzuki Coupling Reactions: This compound can undergo cross-coupling reactions with aryl or vinyl halides in the presence of palladium catalysts, leading to the formation of biaryl compounds.

- Nucleophilic Substitution: The boron atom can serve as an electrophile, allowing nucleophiles to attack and form new carbon-boron bonds.

- Hydrolysis: Under acidic or basic conditions, the pinacol ester can hydrolyze to regenerate the boronic acid and pinacol.

These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals.

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester exhibits significant biological activity, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biomolecules, influencing various biological pathways. Studies have shown that compounds containing boron can exhibit:

- Anticancer Properties: Some derivatives demonstrate cytotoxic effects against cancer cell lines by interfering with cellular signaling pathways.

- Antimicrobial Activity: The compound may also possess properties that inhibit bacterial growth, making it a candidate for antibiotic development.

- Enzyme Inhibition: Boronic acids can act as reversible inhibitors for certain proteases and enzymes, impacting metabolic processes.

The biological activity often depends on the specific structural modifications of the compound and its interactions with biological targets .

Several methods exist for synthesizing (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester:

- Borylation Reactions: The compound can be synthesized through borylation of 4-methoxy-6-methylpyridine using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

- Esterification: Pinacol esters can be formed via reaction between boronic acid and pinacol under acidic conditions, facilitating the formation of stable esters.

- Cross-Coupling Methods: Utilizing Suzuki coupling techniques, this compound can be synthesized by coupling aryl halides with boronic acids derived from pyridine derivatives.

These synthesis routes highlight the versatility of organoboron chemistry in producing functionalized compounds

(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester finds applications across various fields: The diverse applications stem from its chemical reactivity and biological significance .

Interaction studies involving (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester focus on its binding affinity with various biological targets:

- Protein Binding Studies: Evaluating how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Kinetics: Investigating its role as an enzyme inhibitor helps understand its pharmacological effects and potential side effects.

- Molecular Docking Studies: Computational approaches can predict binding affinities and interactions with target molecules, guiding further experimental validation.

These studies are essential for elucidating the compound's biological mechanisms and optimizing its therapeutic profile .

Several compounds share structural similarities with (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methoxypyridine Boronic Acid | Similar pyridine structure; lacks methyl group | Directly used in Suzuki coupling without esterification |

| 6-Methylpyridin-3-yl Boronic Acid | Contains similar methyl substitution | More reactive due to lack of steric hindrance |

| 4-Aminopyridine Boronic Acid | Amino group enhances water solubility | Potentially more bioactive due to amino functionality |

| 2-Pyridyl Boronic Acid | Different position of boron attachment | Unique reactivity in cross-coupling reactions |

The uniqueness of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester lies in its specific substitution pattern, which influences both its reactivity and biological activity compared to these similar compounds

Boronic acid derivatives have been integral to synthetic chemistry since Edward Frankland’s pioneering work in 1860, which laid the groundwork for understanding boron-carbon bonds. The development of pinacol esters emerged as a solution to the inherent instability of free boronic acids, which are prone to protodeboronation and oxidation. Pinacol (2,3-dimethyl-2,3-butanediol) was identified early as an effective diol for stabilizing boronic acids through esterification, forming air-stable, crystalline solids. The specific adaptation of this strategy to pyridine derivatives, such as (4-methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester, reflects advancements in heterocyclic chemistry during the late 20th century, driven by the demand for robust intermediates in pharmaceutical synthesis. The substitution pattern on the pyridine ring profoundly influences the electronic and steric properties of boronic esters. In (4-methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester: Table 1: Key Structural Properties of (4-Methoxy-6-methylpyridin-3-yl)boronic Acid Pinacol Ester This compound excels in Suzuki-Miyaura couplings, where its pinacol ester group resists hydrolysis under basic conditions, enabling efficient transmetalation with palladium catalysts. For example, in a model reaction with 4-bromo-6-(trifluoromethyl)-1H-indazole, the ester achieved a 47% yield of the coupled product under microwave irradiation at 140°C. Comparative studies highlight its superiority over free boronic acids, which often require stringent anhydrous conditions. Structural and Electronic Significance of Methoxy-Methyl Substitution Patterns

Property Value Source Molecular Formula C₁₃H₂₀BNO₃ Molecular Weight 249.12 g/mol CAS Registry 2379560-84-4 Stability Air-stable, hygroscopic Solubility THF, DMSO, dichloromethane Role in Transition Metal-Catalyzed Cross-Coupling Paradigms

Halogen-metal exchange reactions offer a direct route to functionalize pyridine rings by replacing halogens with boron-containing groups. This approach is particularly effective for constructing sterically hindered boronic esters.

Lithium-Halogen Exchange Mechanisms

Lithium-halogen exchange enables the generation of pyridyllithium intermediates, which react with boron electrophiles to form boronic esters. For example, treatment of 3-bromo-4-methoxy-6-methylpyridine with tert-butyllithium generates a lithiated species at the C3 position. Subsequent quenching with triisopropyl borate yields the boronic acid, which is stabilized as the pinacol ester [2]. This method benefits from high reactivity but requires cryogenic conditions (-78°C) to suppress undesired side reactions. Key factors include:

- Substrate specificity: Electron-withdrawing groups (e.g., methoxy) enhance lithium coordination, directing exchange to the meta position relative to the directing group [4].

- Solvent effects: Tetrahydrofuran (THF) improves lithium solubility, while hexane minimizes nucleophilic attack on the pyridine ring [2].

Magnesium-Mediated Borylation Pathways

Magnesium-based strategies employ Grignard reagents to achieve halogen displacement. For instance, reacting 3-iodo-4-methoxy-6-methylpyridine with isopropylmagnesium chloride forms a pyridylmagnesium intermediate, which undergoes transmetalation with pinacolborane. This method tolerates a broader range of functional groups compared to lithium-based approaches [2]. Recent advancements demonstrate that mixed magnesium-zinc intermediates enhance stability, enabling borylation at ambient temperatures for substrates prone to decomposition [5].

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) leverages coordinating groups to control regioselectivity, making it ideal for functionalizing pyridines with adjacent substituents.

Regioselectivity Control Through Methoxy Directing Groups

The methoxy group at C4 serves as a potent directing group, steering metalation to the C3 position. Using lithium diisopropylamide (LDA), deprotonation occurs exclusively at C3 due to the synergistic electronic effects of the methoxy and methyl groups [4]. Computational studies reveal that the methoxy group lowers the activation energy for deprotonation by 8.2 kcal/mol compared to non-directed metalation [3].

Transmetalation with Boron Electrophiles

Following metalation, the pyridyllithium intermediate reacts with boron reagents such as triisopropyl borate. A one-pot protocol minimizes handling of unstable boronic acids:

- Metalation: LDA deprotonates C3 at -78°C.

- Borylation: Addition of B(OiPr)₃ forms the boronate complex.

- Esterification: Pinacol displaces isopropanol, yielding the stable boronic ester [4].

This method achieves yields exceeding 75% for sterically congested pyridines [4].

Palladium-Catalyzed Miyaura Borylation Innovations

The Miyaura borylation reaction provides a versatile platform for converting halo-pyridines into boronic esters under mild conditions.

Catalyst Selection for Sterically Hindered Pyridines

Palladium catalysts with bulky ligands mitigate steric effects in 3,4,6-trisubstituted pyridines. A combination of Pd₂(dba)₃ and XPhos (a biphenylphosphine ligand) achieves 92% conversion for 3-bromo-4-methoxy-6-methylpyridine [6]. Key considerations include:

- Ligand design: XPhos increases catalyst longevity by preventing Pd aggregation.

- Substrate scope: Chlorides require higher temperatures (80°C), while iodides react at room temperature [6].

Solvent Effects on Boronate Formation Efficiency

Deep eutectic solvents (DESs) composed of choline chloride and glycerol enhance reaction efficiency by stabilizing the palladium catalyst and solubilizing boron reagents. In such systems:

- Reaction rate: Turnover frequencies increase by 3-fold compared to THF [6].

- Green metrics: DESs reduce waste (E-factor = 2.1 vs. 8.7 for traditional solvents) [6].

Data Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Functional Group Tolerance |

|---|---|---|---|

| Lithium-Halogen Exchange | 68–75 | -78 | Moderate |

| Magnesium-Mediated | 70–82 | 25 | High |

| Directed ortho-Metalation | 75–88 | -78 | High |

| Miyaura Borylation | 85–92 | 25–80 | Excellent |

Data Table 2: Solvent Impact on Miyaura Borylation [6]

| Solvent | Conversion (%) | Pd Loading (mol%) | Reaction Time (h) |

|---|---|---|---|

| THF | 78 | 1.0 | 12 |

| ChCl-Glycerol | 92 | 0.5 | 8 |

| DMF | 65 | 1.5 | 18 |

The Suzuki-Miyaura cross-coupling reaction utilizing (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester exhibits distinctive reactivity characteristics that stem from the electronic properties of its substituent pattern. The compound consistently demonstrates superior performance compared to unsubstituted pyridine boronic esters, with coupling efficiencies ranging from 85-92% under optimized conditions [3] [1].

The enhanced reactivity can be attributed to the favorable electronic environment created by the methoxy and methyl substituents on the pyridine ring. These electron-donating groups facilitate the formation of stable palladium complexes during the catalytic cycle, leading to more efficient transmetalation processes [4] [1]. The pinacol ester protecting group provides additional stability while maintaining the necessary reactivity for cross-coupling transformations.

Electronic Effects of Methoxy-Methyl Substitution on Transmetallation

The electronic effects of the methoxy-methyl substitution pattern on (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester significantly influence the transmetalation step of the Suzuki-Miyaura mechanism. The methoxy group at the 4-position functions as an electron-donating substituent with a Hammett sigma parameter of -0.27, while the methyl group at the 6-position provides additional electron density to the pyridine ring system [5] [1].

This electronic configuration enhances the nucleophilicity of the boronic ester, facilitating the formation of the crucial palladium-boronate intermediate. The increased electron density on the pyridine nitrogen also allows for potential coordination with the palladium center, creating a chelating effect that stabilizes the transmetalation complex [1] [6]. Studies have demonstrated that this stabilization results in a 35-40% increase in transmetalation rate compared to unsubstituted pyridine boronic esters [3] [1].

The mechanistic investigation reveals that the methoxy group donation stabilizes the palladium complex through π-backbonding interactions, while the methyl substituent provides steric protection that prevents undesired side reactions. This dual electronic and steric influence creates an optimal environment for efficient carbon-carbon bond formation [1] [6].

| Substituent Pattern | Electronic Character | Transmetalation Rate (Relative) | Coupling Efficiency (%) | Mechanism Notes |

|---|---|---|---|---|

| 4-Methoxy-6-methylpyridin-3-yl | Electron-donating | Enhanced | 85-92 | Methoxy donation stabilizes Pd-complex |

| Unsubstituted pyridin-3-yl | Neutral | Baseline | 65-75 | Standard reactivity profile |

| 4-Trifluoromethylpyridin-3-yl | Electron-withdrawing | Reduced | 45-60 | CF3 withdrawal destabilizes intermediates |

| 4-Cyanopyridin-3-yl | Electron-withdrawing | Reduced | 40-55 | Strong withdrawal reduces nucleophilicity |

Comparative Studies with Trifluoromethyl-Substituted Analogues

Comparative studies between (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester and its trifluoromethyl-substituted analogues reveal significant differences in reactivity and selectivity profiles [7] [5]. These studies provide valuable insights into the role of electronic effects in determining coupling efficiency and reaction outcomes.

The trifluoromethyl-substituted analogues, characterized by strong electron-withdrawing properties (Hammett σ = +0.54), exhibit markedly reduced cross-coupling yields of 48-68% compared to the 88-94% yields observed with the methoxy-methyl system [7] [5]. This reduction in efficiency is attributed to the decreased nucleophilicity of the boronic ester and the destabilization of key palladium intermediates in the catalytic cycle [7] [1].

Furthermore, reaction times are significantly extended for trifluoromethyl analogues, requiring 8-14 hours compared to 4-7 hours for the methoxy-methyl system [7] [5]. The regioselectivity also suffers, with trifluoromethyl systems showing 82-85% selectivity versus the excellent >95% selectivity achieved with electron-donating substituents [7] [5].

| Boronic Ester | Hammett σ Parameter | Cross-Coupling Yield (%) | Reaction Time (h) | Regioselectivity |

|---|---|---|---|---|

| 4-Methoxy-6-methylpyridin-3-yl pinacol ester | -0.27 | 88-94 | 4-6 | Excellent (>95:5) |

| 4-Trifluoromethyl-6-methylpyridin-3-yl pinacol ester | +0.54 | 52-68 | 8-12 | Good (85:15) |

| 4-Methoxy-2-methylpyridin-3-yl pinacol ester | -0.27 | 82-89 | 5-7 | Excellent (>95:5) |

| 4-Trifluoromethylpyridin-3-yl pinacol ester | +0.54 | 48-62 | 10-14 | Good (82:18) |

Construction of Polyheterocyclic Architectures

The application of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester in the construction of polyheterocyclic architectures represents a significant advancement in complex molecule synthesis. These architectures serve as fundamental building blocks for advanced materials, pharmaceuticals, and functional molecular devices [8] [9].

The unique electronic properties of this boronic ester enable the formation of complex polyheterocyclic frameworks through both sequential cross-coupling reactions and tandem processes. The electron-donating nature of the methoxy-methyl substitution pattern provides the necessary reactivity while maintaining selectivity for the desired coupling partners [8] [9].

Tandem Coupling-Cyclization Strategies

Tandem coupling-cyclization strategies utilizing (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester have emerged as powerful tools for the rapid assembly of complex polyheterocyclic structures [10] [8]. These processes combine the efficiency of Suzuki-Miyaura coupling with subsequent cyclization reactions to generate multiple bonds in a single synthetic operation.

The implementation of these tandem strategies begins with the cross-coupling of the boronic ester with appropriately functionalized aryl halides, followed by intramolecular cyclization facilitated by the newly formed carbon-carbon bond [10] [8]. The electron-donating properties of the methoxy group enhance the nucleophilicity of the pyridine nitrogen, promoting cyclization through coordination with electrophilic centers [10] [6].

Linear pyridyl-boronate substrates undergo tandem processes to form bipyridine macrocycles with yields of 76-82%, producing 14-16 membered ring systems that find applications as fluorescent sensors [10] [8]. Branched pyridyl-boronate systems generate twisted bipyridine structures in 68-74% yield, creating 12-14 membered rings valuable as chiral ligands for asymmetric catalysis [10] [8].

| Substrate Type | Cyclization Product | Yield (%) | Ring Size | Applications |

|---|---|---|---|---|

| Linear pyridyl-boronate | Bipyridine macrocycle | 76-82 | 14-16 membered | Fluorescent sensors |

| Branched pyridyl-boronate | Twisted bipyridine | 68-74 | 12-14 membered | Chiral ligands |

| Heteroaryl-substituted boronate | Mixed heterocycle | 71-79 | 16-18 membered | Coordination polymers |

| Multi-boronate system | Polycyclic framework | 62-69 | 20-24 membered | Host-guest systems |

Synthesis of Fluorescent Coordination Capsules

The synthesis of fluorescent coordination capsules using (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester represents a sophisticated application in supramolecular chemistry [11] [12]. These capsules combine the structural integrity provided by boronic ester linkages with the photophysical properties enhanced by the methoxy-methyl substitution pattern.

The formation of these coordination capsules proceeds through dynamic covalent chemistry, where multiple boronic ester units coordinate with appropriate multidentate ligands to create three-dimensional architectures [11] [12]. The methoxy substituent contributes to the fluorescent properties by extending the π-conjugation system and providing electron density that enhances quantum yields [11] [13].

Tetrahedral boronate cage structures exhibit emission wavelengths of 485-520 nanometers with quantum yields ranging from 0.42-0.58 [11] [13]. These cages demonstrate selective binding for cationic species with binding constants in the range of 10⁴-10⁵ M⁻¹, making them valuable for sensor applications [11] [12].

Octahedral coordination complexes show emission at 520-560 nanometers with quantum yields of 0.31-0.45 [11] [13]. These structures preferentially bind neutral aromatic compounds with binding constants of 10³-10⁴ M⁻¹, providing opportunities for molecular recognition and separation processes [11] [12].

| Capsule Architecture | Emission Wavelength (nm) | Quantum Yield (Φ) | Host-Guest Selectivity | Binding Constant (M⁻¹) |

|---|---|---|---|---|

| Tetrahedral boronate cage | 485-520 | 0.42-0.58 | Cationic species | 10⁴-10⁵ |

| Octahedral coordination complex | 520-560 | 0.31-0.45 | Neutral aromatics | 10³-10⁴ |

| Prismatic assembly | 460-495 | 0.52-0.67 | Anionic substrates | 10⁵-10⁶ |

| Helical superstructure | 540-580 | 0.28-0.39 | Chiral molecules | 10²-10³ |

Enantioselective Catalysis Using Chiral Boronate Complexes

The development of enantioselective catalysis using chiral boronate complexes derived from (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester represents a significant advancement in asymmetric synthesis [14] [15]. These complexes combine the unique electronic properties of the methoxy-methyl substituted pyridine with chiral auxiliary ligands to create highly selective catalytic systems.

The enantioselective catalysis approach utilizes the coordination ability of the pyridine nitrogen and the boronic ester functionality to create well-defined chiral environments around metal centers [14] [15]. The electron-donating methoxy group enhances the basicity of the pyridine nitrogen, facilitating stronger coordination to metal centers and improving the stability of chiral complexes [14] [16].

Various chiral ligand systems have been successfully combined with (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester to create effective asymmetric catalysts. BINAP-boronate complexes demonstrate enantioselectivities of 89-96% for α-substituted ketone substrates with catalyst loadings of 2-5 mol% and turnover numbers ranging from 180-450 [14] [17].

Spirobisoxazoline-boronate systems exhibit exceptional performance with enantioselectivities of 93-98% for propargylic compounds [14] [16]. These catalysts operate at low loadings of 0.5-2 mol% and achieve turnover numbers of 650-1200, demonstrating both high selectivity and efficiency [14] [16].

The mechanistic basis for the enhanced enantioselectivity lies in the ability of the boronic ester to participate in secondary coordination interactions that rigidify the chiral environment around the metal center [14] [18]. The methoxy group provides additional stabilization through π-backbonding interactions, while the pinacol ester offers steric protection that prevents racemization pathways [14] [18].

| Chiral Ligand System | Substrate Scope | Enantioselectivity (% ee) | Catalyst Loading (mol%) | TON Range |

|---|---|---|---|---|

| BINAP-boronate complex | α-Substituted ketones | 89-96 | 2-5 | 180-450 |

| Josiphos-boronate hybrid | β-Substituted esters | 82-91 | 1-3 | 320-850 |

| Taddol-derived boronate | Allylic substrates | 76-88 | 3-6 | 150-380 |

| Spirobisoxazoline-boronate | Propargylic compounds | 93-98 | 0.5-2 | 650-1200 |